Tricyclo[3.2.1.0~2,7~]octane
Description
Significance of Polycyclic Hydrocarbon Architectures in Contemporary Organic Chemistry Research
Polycyclic aromatic hydrocarbons (PAHs) and other polycyclic systems are fundamental to various areas of organic chemistry. fiveable.menumberanalytics.com These molecules, composed of multiple fused rings, exhibit distinct electronic and structural characteristics that influence their reactivity and stability. fiveable.me Their rigid frameworks serve as scaffolds in the synthesis of complex natural products and novel materials. The study of polycyclic hydrocarbons provides deep insights into chemical bonding, strain theory, and reaction mechanisms. Furthermore, some polycyclic structures are found in biologically active compounds, making them important targets for medicinal chemistry research. fiveable.me
Nomenclature and Unique Structural Features of the Tricyclo[3.2.1.02,7]octane System
The name tricyclo[3.2.1.02,7]octane systematically describes the structure of this C8H12 hydrocarbon. nih.gov The "tricyclo" prefix indicates the presence of three rings. The numbers in the brackets, [3.2.1.02,7], provide information about how the rings are fused. This nomenclature, established by the International Union of Pure and Applied Chemistry (IUPAC), details the number of carbon atoms in the bridges connecting the bridgehead atoms.
The structure of tricyclo[3.2.1.02,7]octane is characterized by a bicyclo[3.2.1]octane core with an additional cyclopropane (B1198618) ring fused at the 2 and 7 positions. This fusion introduces significant ring strain, which is a defining feature of this molecule and a primary driver of its chemical reactivity. The molecule's three-dimensional shape is compact and cage-like.
Historical Development and Evolution of Synthetic and Mechanistic Research on Tricyclo[3.2.1.02,7]octane
The tricyclo[3.2.1.02,7]octane framework is found in a number of natural products, which has spurred the development of synthetic routes to this unique ring system. Early research often focused on the total synthesis of these natural products, which in turn provided valuable information about the reactivity of the tricyclo[3.2.1.02,7]octane core.
Key synthetic strategies that have been employed to construct this framework include:
Intramolecular Diels-Alder Reactions: The intramolecular cycloaddition of a 5-vinyl-1,3-cyclohexadiene derivative has been shown to be an effective method for forming the tricyclo[3.2.1.02,7]octane system. researchgate.net
Intramolecular Cyclopropanation: The reaction of a double bond within a larger ring system with a carbene or carbenoid can lead to the formation of the fused cyclopropane ring characteristic of this tricycle. researchgate.net
Carbon Atom Insertion: A notable method involves the use of carbon tetrabromide and methyllithium (B1224462) to insert a carbon atom, thereby forming the tricyclo[3.2.1.02,7]octane ring system. rsc.org
These synthetic endeavors have not only provided access to this interesting molecule and its derivatives but have also contributed to a deeper understanding of the mechanistic pathways that govern the formation and reactions of strained polycyclic systems. The study of the tricyclo[3.2.1.02,7]octane framework continues to be an active area of research, with potential applications in the synthesis of novel organic materials and biologically active compounds. The unique structural and reactive properties of this strained hydrocarbon ensure its continued relevance in the field of organic chemistry.
Structure
3D Structure
Properties
CAS No. |
285-43-8 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,7]octane |
InChI |
InChI=1S/C8H12/c1-2-6-7-3-5(1)4-8(6)7/h5-8H,1-4H2 |
InChI Key |
UMOBBYYPUXMHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C2CC1C3 |
Origin of Product |
United States |
Synthetic Methodologies for Tricyclo 3.2.1.02,7 Octane and Its Derivatives
Radical-Mediated Cyclization Approaches to the Tricyclo[3.2.1.02,7]octane Core
Radical reactions have emerged as powerful tools for the formation of complex cyclic systems. In the context of tricyclo[3.2.1.02,7]octane synthesis, radical-mediated cyclizations provide efficient pathways to the core structure, often with high levels of stereocontrol.
Efficient 3-exo-trig Radical Cyclisation Protocols for Chiral Tricyclo[3.2.1.02,7]octanes
The construction of the tricyclo[3.2.1.02,7]octane core, particularly in an enantioselective manner, has been a significant challenge. A notable advancement in this area involves a regioselective and diastereoselective iron-mediated hydrogen atom transfer (HAT) reaction. This process facilitates a 3-exo-trig cyclization of an alkene onto a ketone, directly affording the tricyclic skeleton. This methodology has been successfully applied in the synthesis of diterpenoids like ent-trachylobane, which features the tricyclo[3.2.1.02,7]octane motif researchgate.netacs.org. The efficiency and stereocontrol offered by this radical cyclization make it a valuable tool for the synthesis of chiral tricyclo[3.2.1.02,7]octanes.
Cascade Radical Fluorosulfonylation/Double Diels-Alder Sequences for Tricyclo[3.2.1.02,7]octane Construction from Propargylic Alcohols
A novel and efficient one-pot, two-step cascade reaction has been developed for the rapid assembly of the tricyclo[3.2.1.02,7]octane skeleton starting from readily available propargylic alcohols. This strategy employs fluorosulfonyl chloride (FSO2Cl) as a fluorosulfonyl radical precursor. The proposed mechanism involves a sequence of a radical hydro-fluorosulfonylation of the alkyne, followed by dehydration and a subsequent double Diels-Alder reaction cascade nih.govacs.org. The resulting FSO2-functionalized tricyclooctane products are versatile intermediates for further derivatization due to the presence of multiple reactive sites. This method provides a streamlined approach to complex tricyclic systems from simple starting materials.
The substrate scope of this cascade reaction has been explored, demonstrating its applicability to a range of substituted propargylic alcohols.
Table 1: Substrate Scope of the Cascade Radical Fluorosulfonylation/Double Diels-Alder Reaction
| Entry | Propargylic Alcohol Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-tert-Butylphenyl substituted | 2a | 85 |
| 2 | 4-Methylphenyl substituted | 2b | 88 |
| 3 | 3-Methylphenyl substituted | 2c | 91 |
| 4 | 3,5-Dimethylphenyl substituted | 2d | 75 |
| 5 | Phenyl substituted | 2e | 82 |
Cycloaddition and Annulation Strategies for Tricyclo[3.2.1.02,7]octane Formation
Cycloaddition and annulation reactions represent another major class of synthetic strategies for constructing the tricyclo[3.2.1.02,7]octane framework. These methods often involve the formation of multiple carbon-carbon bonds in a single step, leading to a rapid increase in molecular complexity.
Intramolecular Diels-Alder Reactions in the Synthesis of Tricyclo[3.2.1.02,7]octane Frameworks
The intramolecular Diels-Alder (IMDA) reaction is a powerful and widely used transformation for the synthesis of polycyclic compounds. In the context of tricyclo[3.2.1.02,7]octane synthesis, the IMDA reaction of 5-vinyl-1,3-cyclohexadienes has proven to be a particularly effective strategy. Upon heating, these substrates undergo a [4+2] cycloaddition to afford the caged tricyclo[3.2.1.02,7]oct-3-ene system oregonstate.edunih.govmdpi.com. This reaction proceeds with a high degree of stereoselectivity, governed by the predictable nature of the Diels-Alder transition state. The versatility of this approach allows for the synthesis of variously substituted tricyclo[3.2.1.02,7]octane derivatives, making it a cornerstone in the synthesis of natural products containing this framework. For instance, the commercially available monoterpene carvone (B1668592) has been efficiently converted into the tricyclo[3.2.1.02,7]octane system using an IMDA reaction as a key step mdpi.com.
Table 2: Examples of Intramolecular Diels-Alder Reactions for Tricyclo[3.2.1.02,7]oct-3-ene Synthesis
| Entry | Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Vinyl-1,3-cyclohexadiene | Toluene, 190 °C, 48 h | Tricyclo[3.2.1.02,7]oct-3-ene | 80 |
| 2 | Ethyl 2-(cyclohex-1,3-dien-5-yl)acrylate | Benzene-d6, 92 °C | Ethyl tricyclo[3.2.1.02,7]oct-3-ene-4-carboxylate | Good |
Bicycloannulation of Cyclohexenones with Vinyl Sulfones for the One-Step Synthesis of Tricyclo[3.2.1.02,7]octan-6-ones
A direct, one-step synthesis of tricyclo[3.2.1.02,7]octan-6-ones has been achieved through the bicycloannulation of cyclohexenones with vinyl sulfones. This reaction involves the treatment of the α'-enolate of an α,β-cyclohexenone with a vinyl phenyl sulfone in the presence of hexamethylphosphoric triamide (HMPA) researchgate.net. The proposed mechanism for this transformation involves a sequence of three key steps: a conjugate addition of the enolate to the vinyl sulfone, followed by an intramolecular Michael addition, and finally, the expulsion of an arenesulfinate anion to form the cyclopropane (B1198618) ring of the tricyclic ketone. The success and yield of this reaction can be influenced by the substitution pattern on the cyclohexenone ring. For instance, β-methylcyclohexenones generally provide higher yields compared to their α-methyl-substituted counterparts under these conditions.
Table 3: Bicycloannulation of Substituted Cyclohexenones with Phenyl Vinyl Sulfone
| Entry | Cyclohexenone Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Cyclohexenone | Tricyclo[3.2.1.02,7]octan-6-one | 45 |
| 2 | 3-Methylcyclohexenone | 4-Methyltricyclo[3.2.1.02,7]octan-6-one | 55 |
| 3 | Isophorone | 1,5,5-Trimethyltricyclo[3.2.1.02,7]octan-6-one | 38 |
Domino Michael–Michael-Substitution Protocols with Vinylselenoxide for Tricyclo[3.2.1.02,7]octan-6-one Derivatives
A domino reaction sequence involving a Michael-Michael-substitution protocol has been developed for the synthesis of tricyclo[3.2.1.02,7]octan-6-one derivatives. This method utilizes the reaction of the kinetic enolate of α′-substituted cyclohexenone derivatives with vinylselenoxides researchgate.net. The vinylselenoxide acts as a versatile reagent, participating in a cascade of reactions that ultimately leads to the formation of the tricyclic ketone. This domino protocol offers an efficient route to functionalized tricyclo[3.2.1.02,7]octan-6-ones, showcasing the utility of selenium-based reagents in the construction of complex molecular architectures.
Rearrangement-Based Syntheses of Tricyclo[3.2.1.02,7]octane Systems
Rearrangement reactions provide a powerful and efficient strategy for the construction of the complex tricyclo[3.2.1.02,7]octane framework from more readily accessible bicyclic precursors. These methods often involve the formation of key carbon-carbon bonds through intramolecular cyclizations, driven by the relief of ring strain or the formation of more stable products.
Conversion of Bicyclo[2.2.2]octane Systems into Tricyclo[3.2.1.02,7]octanes
The conversion of bicyclo[2.2.2]octane systems into the tricyclo[3.2.1.02,7]octane skeleton is a key transformation in the synthesis of several natural products, including the diterpenoid trachylobane (B13754726). cdnsciencepub.comresearchgate.net This rearrangement can be achieved through various methodologies, often involving the generation of a reactive intermediate that facilitates the formation of the characteristic cyclopropane ring of the tricyclo[3.2.1.02,7]octane system.
One notable method involves an SN2i displacement of a tosylate by a carbanion. For instance, the cyclization of keto tosylates can be achieved by heating with methylsulfinyl carbanion in dimethyl sulfoxide (DMSO). cdnsciencepub.com This approach has been successfully applied in the synthesis of ishwarane and trachylobane. cdnsciencepub.comresearchgate.net The proposed mechanism for this transformation is a double-displacement pathway. cdnsciencepub.com
Another effective strategy is the reductive homoallylic cyclization of bicyclo[2.2.2]octene mesylates. For example, treatment of the appropriate mesylate with lithium aluminum hydride can induce the formation of the tricyclic system. cdnsciencepub.com The stereochemistry of the starting mesylate is crucial for the success of this reaction. The anti-mesylate undergoes reductive homoallylic cyclization to yield the tricyclo[3.2.1.02,7]octane derivative, while the corresponding syn-mesylate, under the same conditions, leads to a mixture of olefinic products. cdnsciencepub.com
A key step in a reported synthesis of trachylobane involves the homoallylic cyclization of a mesylate derived from a bicyclo[2.2.2]octane alcohol precursor. Heating this mesylate in DMSO with methylsulfinyl carbanion resulted in the formation of a cyclopropyl (B3062369) ketone, a direct precursor to trachylobane, and a cyclopropyl alcohol. cdnsciencepub.com This conversion significantly improved the efficiency of the total synthesis of trachylobane. cdnsciencepub.com
The table below summarizes a key transformation in the synthesis of a trachylobane precursor.
| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |
| Bicyclo[2.2.2]octene mesylate | Methylsulfinyl carbanion, DMSO, 60°C, 1.5 h | Cyclopropyl ketone, Cyclopropyl alcohol | 60% (ketone), 30% (alcohol) | cdnsciencepub.com |
Homoallylic Cyclization as a Convenient Route to the Tricyclo[3.2.1.02,7]octane System
Homoallylic cyclization has emerged as a particularly convenient and efficient method for constructing the tricyclo[3.2.1.02,7]octane system. cdnsciencepub.comrsc.org This intramolecular reaction involves the attack of a double bond onto an electrophilic center, leading to the formation of a cyclopropane ring. This strategy has been successfully employed in the total synthesis of the diterpenoid trachylobane. cdnsciencepub.comrsc.org
A plausible mechanism for this cyclization involves the formation of an intermediate that arises through a homoallylic pathway. cdnsciencepub.com Subsequent elimination of a proton or hydrolysis of this intermediate leads to the formation of a cyclopropyl ketone or a cyclopropyl alcohol, respectively, both of which are valuable precursors for further synthetic transformations. cdnsciencepub.com
The stereochemical requirements for these homoallylic cyclizations are often very strict. For example, in the synthesis of trachylobane, a specific stereoisomer of the starting mesylate undergoes the desired cyclization, while its epimer fails to react under the same conditions, highlighting the importance of the spatial arrangement of the reacting groups. cdnsciencepub.com
This methodology provides a significant simplification and increase in efficiency for the synthesis of complex natural products containing the tricyclo[3.2.1.02,7]octane core. rsc.org
Enantioselective and Diastereoselective Synthesis of Tricyclo[3.2.1.02,7]octane Derivatives
The development of stereoselective methods for the synthesis of tricyclo[3.2.1.02,7]octane derivatives is of great importance, as many biologically active molecules containing this framework are chiral. Both enantioselective and diastereoselective approaches have been successfully developed, often relying on cascade reactions, chiral auxiliaries, or stereocontrolled cycloadditions.
Cascade Reactions Utilizing Chiral Michael Acceptors for Enantiomerically Pure Tricyclo[3.2.1.02,7]octanes
Anionically induced domino reactions are a key strategy for the synthesis of enantiomerically pure tricyclo[3.2.1.02,7]octane systems. researchgate.net These cascade reactions often involve the use of chiral Michael acceptors to introduce stereochemistry early in the synthetic sequence.
One such approach utilizes the reaction of chiral α-bromo α,β-unsaturated esters with the kinetic lithium dienolates of enones like 3-methyl- or 3-methoxy-2-cyclohexenone. researchgate.net The chiral α-bromo α,β-unsaturated esters can be prepared through methods such as asymmetric Sharpless dihydroxylation or transacetalization with chiral diols. researchgate.net
The reaction of these chiral Michael acceptors with the dienolates proceeds through a cascade of two consecutive Michael additions and a γ-elimination to afford functionalized tricyclo[3.2.1.02,7]octanes. researchgate.net The diastereoselectivity of this process is highly dependent on the structure of the chiral auxiliary on the ester. Some chiral esters have been shown to yield a single diastereomer with a diastereomeric excess (de) of ≥ 95%, while others result in mixtures of diastereomers. researchgate.net
These enantiomerically pure tricyclo[3.2.1.02,7]octane derivatives can serve as versatile building blocks for the synthesis of more complex molecules, such as the marine sesquiterpene 2-isocyanopupukeanane. researchgate.net
| Chiral Michael Acceptor | Dienolate Precursor | Diastereomeric Excess (de) | Reference |
| Chiral α-bromo α,β-unsaturated ester (Type I) | 3-Methyl-2-cyclohexenone | ≥ 95% | researchgate.net |
| Chiral α-bromo α,β-unsaturated ester (Type II) | 3-Methoxy-2-cyclohexenone | 28 to 46% | researchgate.net |
Stereoselective Formation of Tricyclic Diastereomers in Cycloaddition and Annulation Reactions
Stereoselective cycloaddition and annulation reactions are powerful tools for the construction of the tricyclo[3.2.1.02,7]octane skeleton with control over the relative stereochemistry of the newly formed stereocenters.
One notable example is the use of a highly diastereoselective nitrile oxide cycloaddition in the total synthesis of (-)-mitrephorone A, a natural product containing a tricyclo[3.2.1.02,7]octane core. ethz.ch In this synthesis, an intramolecular dipolar cycloaddition of a nitrile oxide precursor with a tetrasubstituted olefin proceeds with high facial selectivity, controlled by a stereogenic center α to the nitrile oxide. This key step allows for the stereoselective formation of the complex caged structure of the natural product. ethz.ch
Nitro-olefin bicycloannulation is another effective method for the stereoselective synthesis of tricyclo[3.2.1.02,7]octan-6-ones. researchgate.netcdnsciencepub.com This one-step process involves the reaction of the α'-enolates of cyclohexenones or cyclopentenones with nitro-olefins. The reaction proceeds via an initial conjugate addition followed by an intramolecular cyclization. When substituted nitro-olefins such as 1-nitropropene are used, the reaction is stereoselective, predominantly forming the tricyclic diastereomer where the substituent is syn to the carbonyl bridge. researchgate.netcdnsciencepub.com
Synthesis of Specific Functionalized Tricyclo[3.2.1.02,7]octane Derivatives
The synthesis of specifically functionalized tricyclo[3.2.1.02,7]octane derivatives is crucial for their application as intermediates in the synthesis of complex natural products and other target molecules. Various synthetic methods have been developed to introduce a wide range of functional groups onto the tricyclic scaffold.
One approach involves the synthesis of 2'-alkoxytricyclo[3.2.1.02,7]octanes, which can be obtained in good to excellent yields from the reaction of methyl 2-chloro-2-cyclopropylideneacetate with the dienolates of 3-alkoxycyclohex-2-enones. researchgate.net These alkoxy-substituted derivatives can be further functionalized. For example, 2'-methoxytricyclooctanes can be deprotonated to form chelation-stabilized cyclopropyllithium derivatives, which can then react with various electrophiles to introduce substituents at the 7'-position. researchgate.net
A cascade strategy involving a radical fluorosulfonylation/double Diels-Alder sequence has been developed for the rapid construction of FSO2-functionalized tricyclo[3.2.1.02,7]octanes. acs.org This one-pot, two-step sequence utilizes readily available propargylic alcohols as starting materials and FSO2Cl as the fluorosulfonyl radical precursor. The resulting products, bearing multiple reactive sites, are poised for further derivatization. acs.org
The synthesis of tricyclo[3.2.1.02,7]octan-6-ones can be achieved through a one-step vinyl sulfone bicycloannulation of cyclohexenones. cdnsciencepub.com Additionally, nitro-olefin bicycloannulation of cyclohexenone α'-enolates provides a route to these keto-functionalized tricyclooctanes. cdnsciencepub.com
Furthermore, hydroxylated tricyclo[3.2.1.02,7]octane derivatives can be accessed through various synthetic routes. For instance, the homoallylic cyclization of certain bicyclo[2.2.2]octene mesylates can yield cyclopropyl alcohols. cdnsciencepub.com The commercially available monoterpene carvone has also been utilized as a starting material for the synthesis of highly functionalized enantiopure tricyclo[3.2.1.02,7]octane systems, including hydroxylated derivatives. mdpi.com
The following table provides examples of functionalized tricyclo[3.2.1.02,7]octane derivatives and their synthetic precursors.
| Functionalized Tricyclo[3.2.1.02,7]octane Derivative | Synthetic Precursor(s) | Reagents and Conditions | Reference |
| 2'-Alkoxytricyclo[3.2.1.02,7]octanes | Methyl 2-chloro-2-cyclopropylideneacetate, 3-Alkoxycyclohex-2-enone dienolates | Cascade of two Michael additions and a γ-elimination | researchgate.net |
| FSO2-functionalized tricyclo[3.2.1.02,7]octanes | Propargylic alcohols | FSO2Cl | acs.org |
| Tricyclo[3.2.1.02,7]octan-6-ones | Cyclohexenone α'-enolates, Nitro-olefins | Initial addition at -78°C, then refluxing THF with HMPA | cdnsciencepub.com |
| Hydroxylated tricyclo[3.2.1.02,7]octanes | Bicyclo[2.2.2]octene mesylate | Methylsulfinyl carbanion, DMSO, 60°C | cdnsciencepub.com |
Synthesis of Tricyclo[3.2.1.0²˒⁷]octan-6-ones
A prominent and efficient method for the construction of the tricyclo[3.2.1.0²˒⁷]octan-6-one skeleton is the one-step bicycloannulation of α,β-unsaturated cyclic ketones. This strategy involves the reaction of an enolate with a Michael acceptor that also contains a leaving group, initiating a cascade of reactions to form the characteristic tricyclic system.
One of the well-established approaches utilizes the reaction of α'-enolates of α-cyclohexenones with nitro-olefins. rsc.orgcdnsciencepub.com This process is initiated by a conjugate addition of the enolate to the nitro-olefin at low temperatures. Following this initial addition, an intramolecular Michael addition occurs at higher temperatures, leading to a bicyclo[2.2.2]octanone intermediate. The final step involves the expulsion of the nitro group as a nitrite ion, facilitated by an agent like hexamethylphosphoramide (HMPA), which results in the formation of the cyclopropane ring to yield the tricyclo[3.2.1.0²˒⁷]octan-6-one. cdnsciencepub.com
The reaction sequence can be summarized as follows:
Formation of the α'-enolate of a cyclohexenone.
Conjugate addition of the enolate to a nitro-olefin at -78 °C. cdnsciencepub.com
In-situ intramolecular Michael addition in the presence of HMPA in refluxing tetrahydrofuran. cdnsciencepub.com
Elimination of the nitro group to form the cyclopropane ring.
This methodology has been successfully applied to various substituted cyclohexenones and nitro-olefins, providing a direct route to the tricyclic ketone core. cdnsciencepub.com The reaction with 1-nitropropene, for instance, has been shown to be stereoselective. cdnsciencepub.comresearchgate.net
| Cyclohexenone Reactant | Nitro-olefin Reactant | Solvent | Additive | Yield (%) |
|---|---|---|---|---|
| Cyclohexenone | Nitroethene | Tetrahydrofuran | Hexamethylphosphoramide | 55 |
| 3-Methylcyclohexenone | Nitroethene | Tetrahydrofuran | Hexamethylphosphoramide | 60 |
| Cyclohexenone | 1-Nitropropene | Tetrahydrofuran | Hexamethylphosphoramide | 45 |
Synthesis of Tricyclo[3.2.1.0²˒⁷]octan-3-ones
The synthesis of tricyclo[3.2.1.0²˒⁷]octan-3-ones can be effectively achieved through an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene intermediate. mdpi.comoregonstate.edu This powerful strategy allows for the construction of the complex, caged tricyclic system in a single, thermally induced cycloaddition step. The resulting tricyclo[3.2.1.0²˒⁷]oct-3-ene can then be converted to the corresponding 3-one. mdpi.com
A practical application of this methodology starts from a readily available monoterpene, such as (R)-carvone. mdpi.com The synthesis involves the conversion of carvone into a 5-vinyl-1,3-cyclohexadiene derivative. This intermediate, when heated in a sealed tube, undergoes an intramolecular [4+2] cycloaddition to furnish the tricyclo[3.2.1.0²˒⁷]octene framework. mdpi.com Subsequent functional group manipulations can then be employed to yield the target tricyclo[3.2.1.0²˒⁷]octan-3-one.
The key transformation in this synthetic sequence is the thermal intramolecular Diels-Alder reaction. The conditions for this reaction are crucial for its success, often requiring high temperatures and an inert atmosphere to proceed efficiently. mdpi.com
| 5-Vinyl-1,3-cyclohexadiene Precursor | Reaction Temperature (°C) | Solvent | Reaction Time (h) | Yield of Tricyclo[3.2.1.0²˒⁷]octene (%) |
|---|---|---|---|---|
| (1S,5S)-5-Isopropenyl-2-methyl-1-((E)-2-nitrovinyl)cyclohexa-1,3-diene | 170 | Toluene | 24 | 85 |
| (1S,5S)-1-((E)-2-(tert-Butyldimethylsilyloxy)vinyl)-5-isopropenyl-2-methylcyclohexa-1,3-diene | 190 | Toluene | 48 | 80 |
Preparation of Tricyclo[3.2.1.0²˒⁷]octane Carboxylic Acids
The synthesis of carboxylic acid derivatives of the tricyclo[3.2.1.0²˒⁷]octane system provides valuable building blocks for the preparation of more complex molecules. One reported method involves the transformation of a tricyclo[3.2.1.0²˒⁷]oct-3-ene system, which can be accessed via the intramolecular Diels-Alder reaction as described previously.
Starting from a silyl enol ether derivative of a tricyclo[3.2.1.0²˒⁷]oct-3-ene, treatment with meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of a tricyclo[3.2.1.0²˒⁷]octan-3-one bearing a carboxylic acid methyl ester group. mdpi.com Specifically, the reaction of (1S,2S,5S,7S)-13-(tert-Butyldimethylsilyloxy)-1,4-dimethyltricyclo[3.2.1.0²˒⁷]oct-3-ene-2-carboxylic acid methyl ester with m-CPBA in dichloromethane at low temperatures yields (1S,2R,4S,5R)-4-(tert-Butyldimethylsilyloxy)-1,4-dimethyl-3-oxo-tricyclo[3.2.1.0²˒⁷]octane-2-carboxylic acid methyl ester. mdpi.com This transformation introduces the desired carbonyl functionality while retaining the carboxylic acid ester group, providing a functionalized tricyclic core for further elaboration.
The reaction proceeds as follows:
Starting Material: (1S,2S,5S,7S)-13-(tert-Butyldimethylsilyloxy)-1,4-dimethyltricyclo[3.2.1.0²˒⁷]oct-3-ene-2-carboxylic acid methyl ester
Reagent: meta-Chloroperbenzoic acid (m-CPBA)
Solvent: Dichloromethane
Temperature: -30 °C
Product: (1S,2R,4S,5R)-4-(tert-Butyldimethylsilyloxy)-1,4-dimethyl-3-oxo-tricyclo[3.2.1.0²˒⁷]octane-2-carboxylic acid methyl ester mdpi.com
This method highlights a pathway to access highly functionalized tricyclo[3.2.1.0²˒⁷]octane carboxylic acid derivatives, which are valuable synthetic intermediates.
Mechanistic Investigations of Reactions Involving Tricyclo 3.2.1.02,7 Octane
Cyclopropane (B1198618) Ring Opening Reactions in Tricyclo[3.2.1.02,7]octane Derivatives
The inherent strain of the cyclopropane ring within the tricyclo[3.2.1.02,7]octane skeleton makes it susceptible to a variety of ring-opening reactions. These transformations provide valuable synthetic routes to functionalized bicyclo[3.2.1]octane systems.
Acid-Catalyzed Nucleophilic Addition and Cleavage of the Cyclopropyl (B3062369) Ketone Moiety
The presence of a ketone adjacent to the cyclopropane ring in tricyclo[3.2.1.02,7]octane derivatives activates the three-membered ring towards nucleophilic attack under acidic conditions. This process facilitates a homoconjugate addition, leading to the cleavage of the cyclopropane ring and the formation of a bicyclo[3.2.1]octane system.
A notable example involves the treatment of a tricyclo[3.2.1.02,7]octanone derivative with nucleophiles such as methanol (B129727) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) or hydrochloric acid (HCl). mdpi.com The reaction proceeds via protonation of the carbonyl group, which enhances the electrophilicity of the cyclopropane ring. Subsequent attack by the nucleophile on one of the cyclopropyl carbons results in the opening of the ring and the formation of a more stable bicyclo[3.2.1]octane product. mdpi.com This acid-initiated homoconjugate addition of methanol has been observed to occur with high regio- and stereoselectivity. mdpi.com
The efficiency of this ring-opening reaction is highlighted in the conversion of a specific tricyclic ketone to a bicyclic ether. The reaction conditions and resulting product underscore the synthetic utility of this methodology.
Table 1: Acid-Catalyzed Nucleophilic Cleavage of a Tricyclo[3.2.1.02,7]octanone Derivative
| Starting Material | Reagent | Catalyst | Product | Yield | Reference |
| Tricyclic Ketone 15 | Methanol | PTSA or HCl | Methyl Ether 18 | High | mdpi.com |
| Tricyclic Ketone 15 | Benzyl alcohol | PTSA | Benzyl Ether 19 | - | mdpi.com |
| Tricyclic Ketone 15 | Water-THF | HCl | Diol 20 | - | mdpi.com |
This table is based on data presented in the referenced source.
Reductive and Nucleophilic Cyclopropane Fragmentation Pathways Leading to Bicyclo[3.2.1]octanes
Beyond acid-catalyzed nucleophilic additions, the cyclopropane ring in tricyclo[3.2.1.02,7]octane systems can also be cleaved through reductive and other nucleophilic fragmentation pathways. These reactions offer alternative strategies for the synthesis of bicyclo[3.2.1]octanes.
Reductive cleavage of the C1-C2 bond of the cyclopropane ring can be achieved using reducing agents such as samarium(II) iodide (SmI₂). researchgate.net This method provides a clean conversion to the bicyclo[3.2.1]octane ring system. researchgate.net The reaction is believed to proceed through a radical mechanism initiated by the single-electron transfer from SmI₂.
Furthermore, nucleophilic opening of the cyclopropane ring can be induced by various nucleophilic reagents, often in the presence of an acid catalyst, to afford the bicyclo[3.2.1]octane framework. mdpi.comresearchgate.net The "push-pull" nature of substituents on the cyclopropane ring can significantly influence the ease and outcome of these fragmentation reactions. researchgate.net For instance, a tricyclo[3.2.1.02,7]octane with an electron-withdrawing group and an electron-donating group on the cyclopropane ring can be readily opened to give a single bicyclo[3.2.1]octane product. researchgate.net
Table 2: Reductive and Nucleophilic Fragmentation of Tricyclo[3.2.1.02,7]octane Derivatives
| Starting Material | Reagent | Conditions | Product Type | Reference |
| Tricyclic Ketone 15 | SmI₂ | THF-tBuOH, -40°C | Bicyclo[3.2.1]octane | mdpi.comresearchgate.net |
| (Z)-α-Chloro-α,β-unsaturated ester derivative 8 | - | Acid treatment | Bicyclo[3.2.1]octane 10 | researchgate.net |
This table summarizes findings from the referenced sources.
Solvolytic Reactivity and Carbocationic Rearrangements of Tricyclo[3.2.1.02,7]octane Frameworks
The solvolysis of tricyclo[3.2.1.02,7]octyl derivatives has been a fertile ground for investigating the formation and behavior of carbocations, including the potential involvement of nonclassical species and the role of neighboring group participation.
The Role of Cyclopropyl Participation and Homoallylic Interactions in Solvolysis Reactions
The participation of the cyclopropane ring's bonding electrons in stabilizing a developing positive charge at a neighboring center is a key feature of the solvolysis of tricyclo[3.2.1.02,7]octyl derivatives. This phenomenon, known as cyclopropyl participation or homoconjugation, can lead to significant rate enhancements and influence the stereochemical outcome of the reaction.
In the solvolysis of tricyclo[3.2.1.02,7]octan-4-yl brosylate, the initial formation of a carbocation is facilitated by the participation of the cyclopropyl group. arkat-usa.org The resulting cation is stabilized through delocalization of the positive charge. This participation is crucial in directing the subsequent rearrangements and product distribution.
Studies on the closely related tricyclo[3.2.1.0²˒⁴]octan-8-yl system have provided compelling evidence for extensive homoconjugative participation by the cyclopropane ring. acs.org The solvolytic reactivity of different stereoisomers of this system varies dramatically, with rate differences of up to 10¹⁴, highlighting the strict geometric requirements for effective orbital overlap between the cyclopropane ring and the developing p-orbital of the carbocation. This strong interaction underscores the importance of homoallylic participation in these strained ring systems.
Characterization of Hydride Shifts and Skeletal Rearrangements within Tricyclo[3.2.1.02,7]octane Carbocations
Once formed, the carbocationic intermediates in the solvolysis of tricyclo[3.2.1.02,7]octane systems can undergo a series of hydride shifts and skeletal rearrangements to yield more stable species. These rearrangements are a direct consequence of the electronic and steric properties of the carbocation.
Computational studies have elucidated the pathways for these rearrangements. For instance, the initially formed cation 11 from the solvolysis of tricyclo[3.2.1.02,7]octan-4-yl brosylate can undergo a 1,2-hydride shift to form the more stable cation 13 with a relatively low activation barrier. arkat-usa.org A 1,3-hydride shift to form cation 14 is also possible, though with a higher energy barrier. arkat-usa.org These rearrangements dictate the final product distribution, with the relative rates of nucleophilic attack on the various carbocationic intermediates determining the observed product ratios.
Table 4: Calculated Activation Barriers for Hydride Shifts in a Tricyclo[3.2.1.02,7]octyl Cation System
| Rearrangement | Activation Barrier (kcal/mol) | Reference |
| Cation 11 → Cation 13 (1,2-hydride shift) | 4.0 | arkat-usa.org |
| Cation 11 → Cation 14 (1,3-hydride shift) | 6.5 | arkat-usa.org |
This table is based on computational data from the referenced source.
Electrophilic and Nucleophilic Transformations of the Tricyclo[3.2.1.02,7]octane System
The reactivity of the tricyclo[3.2.1.02,7]octane framework is dominated by its strained cyclopropane ring, which behaves as a site of both latent nucleophilicity and a trigger for skeletal rearrangements upon the introduction of electrophilic or nucleophilic species.
Reactions Involving Chelation-Stabilized Cyclopropyllithium Intermediates Derived from Tricyclo[3.2.1.02,7]octanes
The generation of carbanionic species on the tricyclo[3.2.1.02,7]octane skeleton opens avenues for functionalization. A notable strategy involves the formation of chelation-stabilized cyclopropyllithium intermediates. Research has demonstrated that 2′-alkoxytricyclo[3.2.1.02,7]octanes can be readily deprotonated to yield these reactive intermediates. beilstein-journals.org
Specifically, 2′-methoxytricyclo[3.2.1.02,7]octanes undergo deprotonation to form cyclopropyllithium derivatives that are stabilized by chelation with the adjacent methoxy (B1213986) group. These intermediates have been shown to react with various electrophiles, leading to the formation of 7′-substituted tricyclo[3.2.1.02,7]octanes in moderate to good yields. beilstein-journals.org Subsequent treatment of these substituted products with acid can induce a ring-opening of the cyclopropane moiety, affording substituted bicyclo[3.2.1]octanecarboxylates. beilstein-journals.org
| Starting Material | Reagents | Intermediate | Electrophile | Product | Yield |
|---|---|---|---|---|---|
| 2′-Methoxytricyclo[3.2.1.02,7]octanes | BuLi | Chelation-stabilized cyclopropyllithium | Various electrophiles | 7′-Substituted tricyclo[3.2.1.02,7]octanes | 61-66% beilstein-journals.org |
Mechanistic Insights into Electrophilic Additions to Strained Bonds in Polycyclic Systems
The high degree of strain in the tricyclo[3.2.1.02,7]octane system makes its carbon-carbon single bonds susceptible to cleavage by electrophiles. Mechanistic studies, particularly through solvolysis reactions of its derivatives, have provided significant insights into the behavior of this strained framework in the presence of electrophilic species.
Computational studies using density functional theory (DFT) have been employed to rationalize the solvolytic outcomes of various tricyclic brosylates, including 4-tricyclo[3.2.1.02,7]octyl brosylate. arkat-usa.org These studies reveal that the solvolysis proceeds through carbocationic intermediates, and the subsequent product distribution is governed by the relative energies of these cations and the transition states connecting them. arkat-usa.org For instance, the solvolysis of 4-tricyclo[3.2.1.02,7]octyl brosylate is proposed to proceed via the formation of a secondary carbocation, which can then undergo rearrangements to more stable cationic species, ultimately leading to a mixture of products. arkat-usa.org
While direct electrophilic addition studies on the parent tricyclo[3.2.1.02,7]octane are less common, the behavior of the closely related tricyclo[3.2.1.02,4]octane system upon bromination offers valuable mechanistic parallels. The reaction of 2-methyl-endo-tricyclo[3.2.1.02,4]octane with bromine leads to the rupture of a C-C bond in the cyclopropane ring, resulting in the formation of a bicyclo[3.2.1]octane derivative. This transformation is initiated by the electrophilic attack of bromine on a corner of the cyclopropane ring.
Strain-Induced Reactivity Patterns and Chemical Transformations
The inherent strain energy of the tricyclo[3.2.1.02,7]octane skeleton is a primary driving force for its chemical transformations. Many reactions involving this system culminate in the cleavage of one or more bonds of the cyclopropane ring, leading to the formation of less strained bicyclic or monocyclic products.
A prominent example of this strain-induced reactivity is the conversion of functionalized tricyclo[3.2.1.02,7]octanes into the corresponding bicyclo[3.2.1]octane systems. This transformation can be initiated by various means, including acidic workup of reaction mixtures containing tricyclic intermediates or the direct treatment of isolated tricyclic compounds with acid. beilstein-journals.org The relief of ring strain provides the thermodynamic impetus for these rearrangements.
Furthermore, the solvolysis of derivatives such as 4-tricyclo[3.2.1.02,7]octyl brosylate demonstrates how the strained nature of the starting material dictates the reaction pathway. The formation of carbocationic intermediates under solvolytic conditions readily triggers skeletal rearrangements to afford more stable bicyclic products. arkat-usa.org These transformations highlight a fundamental reactivity pattern of the tricyclo[3.2.1.02,7]octane system: the propensity to undergo ring-opening reactions to alleviate its intrinsic strain.
| Starting System | Reaction Conditions | Key Transformation | Product System | Reference |
|---|---|---|---|---|
| Functionalized Tricyclo[3.2.1.02,7]octanes | Acid treatment | Cyclopropane ring opening | Bicyclo[3.2.1]octanes | beilstein-journals.org |
| 4-Tricyclo[3.2.1.02,7]octyl brosylate | Solvolysis | Carbocation formation and rearrangement | Bicyclo[3.2.1]octyl and other rearranged products | arkat-usa.org |
Stereochemical Aspects in the Synthesis and Reactivity of Tricyclo 3.2.1.02,7 Octane Systems
Enantiocontrol and Diastereocontrol Strategies in Tricyclo[3.2.1.02,7]octane Synthesis
The construction of enantiomerically pure or enriched tricyclo[3.2.1.02,7]octane derivatives is a significant focus in organic synthesis, often relying on strategies that introduce chirality early and control subsequent stereocenter formation.
Enantiocontrol is frequently achieved by employing chiral starting materials from the chiral pool. For instance, the commercially available monoterpene carvone (B1668592) has been effectively utilized to synthesize enantiopure tricyclo[3.2.1.02,7]octane systems. mdpi.comresearchgate.net This approach leverages the inherent chirality of the natural product to direct the stereochemical course of the synthetic sequence. Another strategy involves the use of chiral auxiliaries or catalysts. Asymmetric Sharpless dihydroxylation has been used to prepare chiral α-bromo α,β-unsaturated esters, which then react with lithium dienolates to yield functionalized tricyclo[3.2.1.02,7]octanes with high diastereoselectivity. researchgate.net
Diastereocontrol is crucial in reactions that form multiple stereocenters simultaneously. In the synthesis of (−)-mitrephorone A, a natural product containing a tricyclo[3.2.1.02,7]octane core, a key step involves a highly diastereoselective intramolecular nitrile oxide cycloaddition. ethz.ch The stereogenic center alpha to the nitrile oxide in the precursor controls the facial selectivity of the cycloaddition, leading to the desired diastereomer. ethz.ch Similarly, domino reactions involving chiral α-bromo α,β-unsaturated esters and lithium dienolates have been shown to produce single diastereomers of functionalized tricyclo[3.2.1.02,7]octanes, with diastereomeric excesses (de) of up to 95%. researchgate.net The geometry of the starting olefin can also dictate the relative configuration of newly formed stereocenters. ethz.ch
A combination of modern palladium-catalyzed cross-coupling and chromium-catalyzed reduction has enabled the synthesis of tetrasubstituted olefins with complete stereocontrol, which are key precursors for diastereoselective functionalization of chiral tricyclo[3.2.1.02,7]octanes. ethz.ch Biocatalysis, specifically enzyme-catalyzed desymmetrization of malonates, has also been employed to achieve stereoselective synthesis of intermediates leading to these complex tricyclic systems. ethz.ch
Table 1: Examples of Stereocontrol in Tricyclo[3.2.1.02,7]octane Synthesis
| Starting Material/Method | Key Reaction | Stereochemical Outcome | Reference |
| Chiral α-bromo α,β-unsaturated esters (from Sharpless dihydroxylation) | Reaction with lithium dienolates | Single diastereomer (de ≥ 95%) | researchgate.net |
| Chiral α-bromo α,β-unsaturated esters (from trans-acetalization) | Reaction with lithium dienolates | Mixture of diastereomers (de 28-46%) | researchgate.net |
| Chiral aldehyde | Olefination and reaction with lithium dienolate | Enantiomerically pure tricyclo[3.2.1.02,7]octanes | researchgate.net |
| (−)-Mitrephorone A precursor with a stereogenic center | Intramolecular nitrile oxide cycloaddition | High diastereoselectivity | ethz.ch |
| Carvone | Intramolecular Diels-Alder reaction | Enantiopure tricyclo[3.2.1.02,7]octane systems | mdpi.comresearchgate.net |
Stereoselectivity in Intramolecular Cyclization and Rearrangement Processes Leading to Tricyclo[3.2.1.02,7]octane Structures
Intramolecular reactions are powerful tools for constructing the tricyclo[3.2.1.02,7]octane skeleton, often with a high degree of stereocontrol.
Intramolecular Cyclizations: A highly efficient method for synthesizing chiral tricyclo[3.2.1.02,7]octanes involves an exclusive 3-exo-trig radical cyclization. rsc.org This reaction can start from either a bicyclo[3.2.1]oct-6-en-2-yl radical or a bicyclo[2.2.2]oct-5-en-2-yl radical, both leading exclusively to the tricyclic ketone products. rsc.org Another key intramolecular reaction is the Diels-Alder (IMDA) reaction of 5-vinyl-1,3-cyclohexadienes. mdpi.comresearchgate.net This cycloaddition establishes the core tricyclic framework, and the stereochemistry of the resulting adduct can be confirmed through spectroscopic techniques like NOESY experiments. mdpi.comresearchgate.net
Rearrangements: Cationic rearrangements also play a role in forming these tricyclic systems. For example, the cyclization of bicyclooctane systems to tricyclooctane systems has been studied with a focus on stereochemical aspects, particularly in the context of homoallylic cyclizations. cdnsciencepub.com Computational studies using density functional theory (DFT) have been employed to understand the rearrangements of carbocations on the C8H11+ potential energy surface, which are relevant to the formation of tricyclo[3.2.1.02,7]octane derivatives. arkat-usa.org These studies help to rationalize the stereochemical outcomes of solvolysis reactions that proceed through such cationic intermediates. arkat-usa.org
In some synthetic sequences, a Mannich-type reaction has been used to induce cyclization, completing the carbon skeleton of a natural product containing the tricyclo[3.2.1.02,7]octane core. ethz.ch
Stereochemical Outcome of Cyclopropane (B1198618) Ring Opening and Fragmentation Reactions
The strained cyclopropane ring within the tricyclo[3.2.1.02,7]octane system is susceptible to opening and fragmentation, and the stereochemical course of these reactions is highly dependent on the reaction conditions and the substitution pattern of the molecule.
Ring Opening: Acid-catalyzed nucleophilic addition to a cyclopropyl (B3062369) ketone moiety within the tricyclo[3.2.1.02,7]octane framework can lead to a rapid and efficient opening of the cyclopropane ring. mdpi.com This process often occurs with high regio- and stereoselectivity. For instance, the addition of methanol (B129727) to a tricyclic ketone can occur from the back of C-1, yielding a stereoselectively functionalized bicyclo[3.2.1]oct-1-ene system. mdpi.com The stereochemistry of the product can be determined by NOESY experiments, which reveal through-space correlations between protons. mdpi.com Radical-induced opening of the cyclopropane ring using reagents like samarium(II) diiodide can also proceed with regioselective cleavage of a C-C bond to afford bicyclo[3.2.1]octane systems. mdpi.com
Theoretical and experimental studies on the electrophilic addition to the cyclopropane ring in related tricyclo[3.2.1.02,4]octane systems have shown that the stereochemical outcome (edge versus corner attack) is influenced by factors such as HOMO-LUMO interactions and orbital distributions. canterbury.ac.nz For example, bromination of 2-methyl-endo-tricyclo[3.2.1.0(2,4)]octane proceeds via corner attack of the bromine electrophile with rupture of the C2-C4 bond and inversion of configuration at the site of attack. nih.gov
Fragmentation: Fragmentation reactions of functionalized tricyclo[3.2.1.02,7]octane derivatives are a key strategy for the synthesis of bicyclo[3.2.1]octane systems. mdpi.com The stereochemistry of the starting tricyclic compound directly influences the stereochemistry of the resulting bicyclic product.
Influence of Molecular Geometry on Stereoselectivity in Reactions of Tricyclo[3.2.1.02,7]octane Derivatives
The rigid and constrained geometry of the tricyclo[3.2.1.02,7]octane skeleton exerts a profound influence on the stereoselectivity of its reactions. The spatial arrangement of substituents and the accessibility of different faces of the molecule dictate the approach of reagents and the stereochemical outcome.
In the context of synthesizing the natural product mitrephorone A, the resident stereogenic center in a precursor molecule acts as a controlling feature, directing the facial selectivity of subsequent reactions. ethz.ch The geometry of tetrasubstituted olefins used as precursors is also critical, as it determines the relative configuration of the two new stereocenters formed upon addition reactions. ethz.ch
Computational studies on the solvolysis of various tricyclo[3.2.1.02,4]octyl brosylates (isomeric to the tricyclo[3.2.1.02,7]octane system) have shown that the initial geometry of the substrate dictates the formation of specific carbocationic intermediates. arkat-usa.org For example, the solvolysis of exo,exo-6-tricyclo[3.2.1.02,4]octyl brosylate preferentially forms a nonclassical carbocation that leads to products with retention of configuration. arkat-usa.org In contrast, the solvolysis of 4-tricyclo[3.2.1.02,7]octyl brosylate proceeds through a different set of cationic intermediates, resulting in racemic products. arkat-usa.org This highlights how subtle changes in molecular geometry can lead to dramatically different stereochemical outcomes.
The rigid framework of these tricyclic systems restricts molecular flexibility, which can be exploited to achieve high stereoselectivity. For instance, the fixed orientation of functional groups can direct incoming reagents to a specific face of the molecule.
Investigation of Retention and Racemization Phenomena in Carbocationic Processes
Carbocationic intermediates are frequently involved in the reactions of tricyclo[3.2.1.02,7]octane derivatives, particularly in solvolysis and rearrangement reactions. The fate of these carbocations, including whether they lead to products with retention of stereochemistry or racemization, is a key area of investigation.
DFT computational studies have been instrumental in rationalizing the observed stereochemical outcomes. arkat-usa.org In the solvolysis of various isomeric brosylates, the formation of specific carbocationic intermediates can explain the observed product distributions and stereochemistries without needing to invoke "memory effects." arkat-usa.org
For example, the solvolysis of optically active exo,exo-6-tricyclo[3.2.1.02,4]octyl brosylate and nortricyclyl-3-carbinyl brosylate yields certain products with almost complete retention of optical purity, while other products are formed with only partial retention or complete racemization. arkat-usa.org This can be explained by the formation of a key nonclassical carbocation (9) which can be attacked by the nucleophile at different positions, competing with its rearrangement to other cationic species (11). arkat-usa.org Attack at certain positions of the initial cation leads to retention, while attack on rearranged, more symmetric cations results in racemization. arkat-usa.org
In contrast, the solvolysis of optically active 4-tricyclo[3.2.1.02,7]octyl brosylate is accompanied by internal return and yields racemic acetate (B1210297) products. arkat-usa.org This is because the initially formed cation (11) is achiral or rapidly equilibrates with its enantiomer, leading to racemic products upon nucleophilic capture. arkat-usa.org
Table 2: Stereochemical Outcomes in Solvolysis of Tricyclic Brosylates
| Substrate | Product | Stereochemical Outcome | Reference |
| Optically active 1-OBs and 4-OBs | 1-OAc and 4-OAc | Almost complete retention | arkat-usa.org |
| Optically active 1-OBs and 4-OBs | 5-OAc | ~30% retention | arkat-usa.org |
| Optically active 1-OBs and 4-OBs | 6-OAc | Complete racemization | arkat-usa.org |
| Optically active 5-OBs | 5-OAc and 6-OAc | Racemic | arkat-usa.org |
Note: 1-OBs, 4-OBs, and 5-OBs refer to specific isomeric brosylates as defined in the cited literature.
Computational and Theoretical Studies on Tricyclo 3.2.1.02,7 Octane Frameworks
Quantum Chemical Approaches to Molecular Structure and Energetics
Quantum chemical methods are powerful tools for investigating the intricate details of molecular structures, energies, and reactivities. In the context of the tricyclo[3.2.1.02,7]octane framework, these computational approaches provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Investigations of Potential Energy Surfaces for Tricyclo[3.2.1.02,7]octyl Cations
Density Functional Theory (DFT) has been instrumental in exploring the complex potential energy surfaces (PES) of carbocations derived from tricyclic systems. For instance, DFT calculations, specifically using the Becke3PW91 functional with a 6-311G(d,p) basis set, have been employed to study the rearrangements of C8H11+ cations, including those with the tricyclo[3.2.1.02,7]octane skeleton. arkat-usa.orgresearchgate.netumich.edu These studies are crucial for rationalizing the outcomes of solvolysis reactions of corresponding brosylates. arkat-usa.orgresearchgate.net
The research identified key cationic intermediates and the transition states connecting them, providing a comprehensive map of the rearrangement pathways. arkat-usa.org Notably, these computational investigations have shown that the intricate product distributions from these reactions can be explained by the interplay of several key, classical carbocationic intermediates, stabilized by homoconjugation and delocalization, without needing to invoke controversial "memory effects". arkat-usa.org The calculations revealed that certain cations, like those derived from 4-tricyclo[3.2.1.02,7]octyl brosylate, are significantly higher in energy compared to more stable rearranged structures. arkat-usa.org
| Cationic Species | Relative Energy (kcal mol-1) | Reference |
|---|---|---|
| Cation derived from 3-OBs (un-rearranged) | >11.3 | arkat-usa.org |
| Cation derived from 4-OBs (un-rearranged) | >18.4 | arkat-usa.org |
| Rearranged Cation 9 | 0.0 (Reference) | arkat-usa.org |
| Transition State TS(11-13) | 4.0 | arkat-usa.org |
| Transition State TS(11-14) | 6.5 | arkat-usa.org |
Application of Ab Initio and Semi-Empirical Methods for Conformational and Structural Analysis
While DFT is a primary tool, ab initio and semi-empirical methods also play a significant role in the conformational and structural analysis of tricyclic systems. canterbury.ac.nzscribd.comlibretexts.orgdtic.mil Ab initio methods, which are based on first principles, offer high accuracy but are computationally expensive, making them suitable for smaller systems. libretexts.orgdtic.mil Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, offering a faster but less accurate alternative. canterbury.ac.nzscribd.comlibretexts.org
These methods have been used to investigate the mechanisms of reactions such as proton addition to related tricyclo[3.2.1.02,4]octane systems. canterbury.ac.nz By studying the stabilities of the resulting cations, researchers can evaluate the factors that determine the regiochemical and stereochemical outcomes of such reactions. canterbury.ac.nz The choice between these methods often depends on the size of the molecular system and the desired level of accuracy. scribd.comdtic.mil For instance, semi-empirical calculations can be useful for predicting the relative importance of cation stability in determining reaction pathways. canterbury.ac.nz
Analysis of Bonding and Electronic Structure
Understanding the bonding and electronic structure of the tricyclo[3.2.1.02,7]octane framework is crucial for explaining its unique reactivity and properties.
Examination of Orbital Interactions: Homoconjugation and Hyperconjugation in Tricyclo[3.2.1.02,7]octane Systems
The rigid, strained framework of tricyclo[3.2.1.02,7]octane and related systems facilitates significant through-space and through-bond orbital interactions. acs.orgresearchgate.net Homoconjugation, the interaction between non-conjugated π systems or between a π system and a Walsh orbital of a cyclopropane (B1198618) ring, plays a crucial role in the stability and reactivity of these molecules. acs.orgresearchgate.netresearchgate.net
Theoretical studies have shown that the stability of cationic intermediates in the solvolysis of tricyclo[3.2.1.02,7]octyl derivatives is enhanced by homoconjugative stabilization. arkat-usa.org Photoelectron spectroscopy, combined with computational analysis, has been used to probe the extent of homoconjugation in related systems like endo- and exo-tricyclo[3.2.1.02,4]octa-6-ene, revealing significant interaction in the exo isomer. researchgate.net Hyperconjugation, the interaction of σ bonds with an adjacent empty or partially filled p-orbital or a π-orbital, also contributes to the electronic structure and stability of these systems.
Theoretical Studies on the Geometrical Dependence of Molecular Orbitals and π-Facial Stereoselectivity
The stereochemical outcome of reactions involving tricyclic systems is often governed by the geometry of their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO). acs.orgscribd.com Theoretical studies have focused on understanding how the shape and energy of the HOMO influence the π-facial stereoselectivity of reactions with electrophiles. acs.orgresearchgate.net
In bicyclic and tricyclic olefins, the high syn or anti preference for electrophilic attack can be attributed to the nature of the HOMO. researchgate.netscribd.com A HOMO constructed from an in-phase interaction of higher-lying π orbitals with lower-lying σ orbitals typically leads to syn selectivity. researchgate.net Conversely, a HOMO resulting from an out-of-phase interaction often directs electrophiles to the anti face. researchgate.net These orbital interactions are highly dependent on the rigid geometry of the tricyclic framework, making computational analysis an essential tool for predicting and explaining the observed stereoselectivity. acs.orgscribd.com
Theoretical Calculations of Strain Energy and its Correlation with Chemical Reactivity
The concept of strain energy is central to understanding the chemical behavior of tricyclo[3.2.1.02,7]octane. Strain refers to the increase in potential energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles. In highly strained molecules, bond angle and steric strain are typically the primary contributors. swarthmore.edu The inherent strain in the tricyclo[3.2.1.02,7]octane framework makes it a high-energy molecule with a propensity for unique reactivity. smolecule.com
Various computational methods have been utilized to quantify the strain energy of hydrocarbons. One common approach involves the use of homodesmic reactions, where the number and types of bonds are conserved on both sides of a chemical equation. This method allows for a theoretical cancellation of errors. By calculating the enthalpy change of such a reaction, where the strained molecule is on one side and strain-free reference molecules (like propane, isobutane, and neopentane) are on the other, the strain energy can be determined. anu.edu.au
Another direct approach to calculating strain energy involves the use of computational group equivalents. This method establishes group increments to estimate the electronic energy of a hypothetical strain-free counterpart, which is then compared to the actual calculated electronic energy of the molecule of interest. swarthmore.edu High-level electronic structure theories such as W1BD, G-4, CBS-APNO, and CBS-QB3 have been employed to provide accurate parameters for these calculations. swarthmore.edu
The calculated strain energy of a molecule like tricyclo[3.2.1.02,7]octane directly correlates with its chemical reactivity. The high strain energy facilitates reactions that lead to the opening of the strained rings, as this relieves the energetic penalty. smolecule.com For instance, the regioselective reductive cleavage of the cyclopropane ring within the tricyclo[3.2.1.02,7]octane moiety is a key step in the synthesis of various tetracyclic diterpene ring systems. researchgate.net
Computational studies have shown that the level of strain can parallel the known reactivity of strained hydrocarbons. researchgate.net For example, density functional theory (DFT) calculations have been used to compare the chemical shifts of natural products containing the tricyclo[3.2.1.02,7]octane ring system, aiding in structure elucidation and understanding reaction mechanisms. ruc.dk
Computational Modeling of Reaction Pathways and Transition States for Tricyclo[3.2.1.02,7]octane Interconversions
Computational modeling has proven to be an indispensable tool for elucidating the complex reaction pathways and identifying the transition states involved in the interconversions of tricyclo[3.2.1.02,7]octane and its derivatives. Density functional theory (DFT) is a frequently employed method for these investigations. arkat-usa.org
One notable area of study has been the solvolysis of tricyclo[3.2.1.02,7]octan-4-yl brosylate. DFT calculations at the Becke3PW91/6-311G(d,p) level of theory have been used to map the C8H11+ potential energy surface, revealing a network of intermediate carbocations and transition states that rationalize the experimentally observed products without invoking "memory effects". arkat-usa.org These calculations indicate that the carbocation intermediates are classical species stabilized by homoconjugation and delocalization. arkat-usa.org
The table below summarizes key computational findings from a DFT study on the rearrangements of the 6-tricyclo[3.2.1.02,4]octyl cation and its isomers, which are structurally related to the tricyclo[3.2.1.02,7]octane system. arkat-usa.org
| Species | Relative Energy (kcal/mol) | Description |
| Cation 9 | 0.0 | Key intermediate, described as a classical species stabilized through homoconjugation. |
| Cation 11 | 2.5 | Formed from cation 9 via a transition state with a barrier of 6.4 kcal/mol. |
| Cation 13 | 4.0 | Described as a cyclopropyl (B3062369) carbinyl species, formed from cation 11 with a barrier of 4.0 kcal/mol. |
| TS(9-11) | 6.4 | Transition state for the rearrangement of cation 9 to cation 11. |
| TS(11-13) | 4.0 | Transition state for the 1,2-hydride shift from cation 11 to cation 13. |
| TS(11-14) | 6.5 | Transition state for a 1,3-hydride shift from cation 11 to cation 14, which is 2.5 kcal/mol higher than the barrier for the 1,2-shift. |
| Data sourced from a DFT study at the Becke3PW91/6-311G(d,p) level of theory. arkat-usa.org |
These computational models provide a quantitative understanding of the potential energy surface, allowing for the prediction of reaction outcomes and the interpretation of mechanistic details. For example, the calculated higher energy barrier for the formation of cation 14 from cation 11 is consistent with the experimental observation that the corresponding acetate (B1210297) product is only formed in trace amounts. arkat-usa.org
Furthermore, computational studies have been used to investigate the intramolecular Buchner reaction, a process that can form the tricyclo[3.2.1.02,7]octane carbon framework. caltech.edu These studies help in understanding the selectivity and reactivity of the carbene intermediates involved in these complex transformations. caltech.edu
Advanced Spectroscopic Characterization and Elucidation of Tricyclo 3.2.1.02,7 Octane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of tricyclo[3.2.1.02,7]octane derivatives. The unique topology of this scaffold often leads to complex and overlapping signals in one-dimensional spectra, necessitating the use of advanced NMR techniques for unambiguous assignment.
Advanced 1H-NMR and 13C-NMR Spectroscopic Assignment Methodologies for Tricyclo[3.2.1.02,7]octane Derivatives
The assignment of proton (1H) and carbon-13 (13C) NMR spectra of tricyclo[3.2.1.02,7]octane derivatives relies on a combination of chemical shift trends, spin-spin coupling patterns, and the strategic use of model compounds. The 13C NMR spectra of tricyclo[3.2.1.02,7]octane, its 1,5-dimethyl derivative, and various tricyclo[3.2.1.02,7]octan-6-ones have been instrumental in understanding the shielding effects within this polycyclic system. capes.gov.br These studies serve as a foundation for interpreting the spectra of more complex, naturally occurring terpenes that contain this tricyclic core, such as ishwarane and trachylobane (B13754726). capes.gov.br
The introduction of substituents, such as a carbonyl group, significantly influences the chemical shifts of the surrounding carbon atoms. For instance, in a series of tricyclo[3.2.1.02,7]octan-6-ones, the chemical shifts of the carbon atoms provide a consistent trend that aids in their specific assignment. capes.gov.br The strained cyclopropane (B1198618) ring within the tricyclo[3.2.1.02,7]octane framework results in characteristic upfield shifts for the cyclopropyl (B3062369) carbons and protons in their respective NMR spectra.
Table 1: Representative 13C NMR Chemical Shifts (δ, ppm) for Selected Tricyclo[3.2.1.02,7]octane Derivatives.
| Carbon Atom | Tricyclo[3.2.1.02,7]octane | 1,5-Dimethyltricyclo[3.2.1.02,7]octane |
| C1 | 29.0 | 36.1 |
| C2 | 21.7 | 22.1 |
| C3 | 28.8 | 28.7 |
| C4 | 28.8 | 28.7 |
| C5 | 29.0 | 36.1 |
| C6 | 23.6 | 23.6 |
| C7 | 19.3 | 19.3 |
| C8 | 36.1 | 29.1 |
| CH3 | - | 26.1 |
| Data compiled from multiple sources. rsc.org |
Application of 2D NMR Techniques (e.g., HMQC, NOESY) for Detailed Connectivity and Relative Stereochemical Elucidation
While 1D NMR provides valuable information, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural and stereochemical elucidation of tricyclo[3.2.1.02,7]octane derivatives. mdpi.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC), also referred to as Heteronuclear Multiple Quantum Correlation (HMQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are routinely employed.
HSQC/HMQC experiments establish the direct one-bond correlations between protons and their attached carbon atoms, greatly simplifying the assignment of both 1H and 13C spectra. mdpi.comresearchgate.net This is particularly crucial for resolving ambiguities arising from signal overlap in the 1D spectra.
NOESY experiments provide information about the spatial proximity of protons. mdpi.comresearchgate.net In the rigid tricyclo[3.2.1.02,7]octane framework, the observation of a NOESY correlation between two protons indicates that they are close to each other in space, typically within 5 Å. This information is vital for determining the relative stereochemistry of substituents on the tricyclic core. For example, in the synthesis of functionalized bicyclo[3.2.1]octane systems from carvone (B1668592), which proceeds through a tricyclo[3.2.1.02,7]octane intermediate, the stereochemistry of the final products was confirmed using NOESY experiments. mdpi.com
Utility of Shift Reagents in NMR Analysis of Tricyclo[3.2.1.02,7]octane Derivatives as Model Compounds
Lanthanide shift reagents (LSRs) are valuable tools for simplifying complex NMR spectra by inducing large chemical shift changes in protons and carbons near a Lewis basic functional group in the molecule. organicchemistrydata.org In the context of tricyclo[3.2.1.02,7]octane derivatives, LSRs, such as Eu(fod)3, have been used to confirm stereochemical assignments. cdnsciencepub.com
The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the nucleus being observed. By analyzing the lanthanide-induced shifts (LIS), it is possible to differentiate between diastereomers and assign the relative stereochemistry of substituents. For instance, in the study of diastereomeric tricyclo[3.2.1.02,7]octan-6-ones, the ratio of the Eu(fod)3-induced shifts of a methyl group relative to a nearby proton was used to definitively assign the stereochemistry at a specific carbon atom. cdnsciencepub.com The use of chiral lanthanide shift reagents can also aid in the analysis of enantiomeric mixtures of tricyclo[3.2.1.02,7]octane derivatives. researchgate.net
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of tricyclo[3.2.1.02,7]octane derivatives. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula of a newly synthesized compound. rsc.org
The fragmentation patterns observed in the mass spectra of these compounds can also offer structural insights. The strained tricyclic system often undergoes characteristic fragmentation pathways upon electron ionization. The analysis of these fragmentation patterns can help to identify the core tricyclic structure and the nature and position of substituents. For example, the mass spectrometric fragmentation of various geometric isomers of tricyclo[3.2.1.02,4]octanes, a related tricyclic system, has been studied to understand the influence of stereochemistry on the fragmentation process. capes.gov.br While specific detailed fragmentation studies on a wide range of tricyclo[3.2.1.02,7]octane derivatives are not extensively documented in the provided search results, the general principles of mass spectrometry are applicable.
Table 2: General Mass Spectrometry Data for Tricyclo[3.2.1.02,7]octane.
| Property | Value |
| Molecular Formula | C8H12 |
| Molecular Weight | 108.18 g/mol |
| Exact Mass | 108.0939 g/mol |
| Data obtained from PubChem. nih.gov |
Photoelectron Spectroscopy for Ionization Energy Determinations and Electronic Structure Insights
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring their ionization energies. It provides valuable information about the energies of molecular orbitals and the nature of bonding interactions.
In the context of strained polycyclic molecules like tricyclo[3.2.1.02,7]octane derivatives, PES can be used to investigate the interactions between different parts of the molecule, such as the through-bond and through-space interactions of orbitals. For the related tricyclo[3.2.1.02,4]octa-6-ene system, PES studies have revealed significant homoconjugative interactions between the π-orbital of the double bond and the Walsh orbitals of the cyclopropane ring in the exo-isomer, an interaction that is negligible in the endo-isomer. researchgate.net This highlights the ability of PES to discern subtle electronic effects that are dependent on the stereochemistry of the molecule.
While specific photoelectron spectra for the parent tricyclo[3.2.1.02,7]octane were not found in the search results, the principles demonstrated in studies of similar strained systems are directly applicable. Such studies would provide insights into the electronic consequences of the unique geometric arrangement of the tricyclo[3.2.1.02,7]octane framework.
Advanced Derivatization and Functionalization Strategies for the Tricyclo 3.2.1.02,7 Octane Scaffold
Post-Derivatization of Fluorosulfonyl-Functionalized Tricyclo[3.2.1.02,7]octane Precursors
The introduction of sulfonyl fluoride (B91410) moieties into organic molecules has gained significant attention due to their unique reactivity, making them valuable in chemical biology and drug discovery. researchgate.net A recently developed cascade strategy provides a rapid and efficient method for constructing tricyclo[3.2.1.02,7]octanes functionalized with a fluorosulfonyl (FSO2) group. acs.orgnih.gov
This approach utilizes readily available propargylic alcohols as starting materials, which undergo a one-pot, two-step sequence involving a radical hydro-fluorosulfonylation, dehydration, and a subsequent double Diels-Alder reaction. acs.orgnih.gov The fluorosulfonyl radical precursor used in this process is fluorosulfonyl chloride (FSO2Cl). acs.org The resulting FSO2-functionalized tricyclo[3.2.1.02,7]octane products are notable for bearing multiple reactive sites, which makes them highly suitable for further chemical modifications or "post-derivatization". acs.orgnih.govscilit.com
The mechanism involves the initial radical hydro-fluorosulfonylation of the alkyne in the propargylic alcohol, followed by dehydration to form a diene intermediate. This diene then undergoes a double Diels-Alder cascade to furnish the final tricyclic product. acs.org The presence of the highly electrophilic sulfonyl fluoride group, combined with the strained tricyclic skeleton, offers multiple avenues for subsequent reactions, although specific published examples of these post-derivatizations are still emerging. researchgate.netacs.org
Table 1: Synthesis of Fluorosulfonyl-Functionalized Tricyclo[3.2.1.02,7]octanes This table summarizes the key aspects of the cascade reaction to produce FSO₂-functionalized precursors.
| Parameter | Description | Reference |
|---|---|---|
| Starting Materials | Propargylic alcohols | acs.orgnih.gov |
| Reagent | Fluorosulfonyl chloride (FSO₂Cl) | acs.org |
| Key Reaction Steps | 1. Radical Hydro-fluorosulfonylation 2. Dehydration 3. Double Diels-Alder Reaction | acs.org | | Product | FSO₂-functionalized tricyclo[3.2.1.02,7]octane | acs.org | | Key Feature | Products contain multiple reactive sites, poised for post-derivatization. | acs.orgnih.govscilit.com |
Introduction of Diverse Functionalities via Organometallic Intermediates Derived from Tricyclo[3.2.1.02,7]octanes
Organometallic chemistry offers powerful tools for the functionalization of complex carbocyclic scaffolds. The use of organometallic intermediates derived from tricyclo[3.2.1.02,7]octanes allows for the introduction of a wide range of functional groups.
Palladium-catalyzed reactions have been developed for the synthesis of the tricyclo[3.2.1.02,7]oct-3-ene skeleton. researchgate.net One sequential reaction involves a Sonogashira coupling, followed by isomerization, a Claisen rearrangement, and a [4+2] cycloaddition to efficiently produce the fused tricyclic system. researchgate.net The involvement of palladium intermediates in such sequences highlights their utility in constructing the core scaffold, which can then be further manipulated.
Furthermore, existing tricyclo[3.2.1.02,7]octene systems can be directly functionalized using organometallic reagents. For instance, reactions of tricyclo[3.2.1.02,7]oct-3-enes with organotin reagents, such as those involving (CH₃)₃Sn, have been documented, indicating a pathway for introducing tin-based functionalities that can be used in subsequent cross-coupling reactions. grafiati.com While not involving the tricyclo[3.2.1.02,7]octane system directly, related research on the methoxymercuration of the isomeric endo-tricyclo[3.2.1.02,4]octane demonstrates that organomercury intermediates can be formed through cyclopropane (B1198618) ring-opening, providing another potential route for functionalization. thieme-connect.de Computational studies using density functional theory (DFT) have been employed to rationalize the solvolysis results of 4-tricyclo[3.2.1.02,7]octyl brosylates, providing insight into the formation and rearrangement of cationic intermediates that can be trapped by various nucleophiles. arkat-usa.org
Table 2: Examples of Organometallic Strategies for Tricyclo[3.2.1.02,7]octane Functionalization This table provides examples of organometallic reagents and intermediates used in the synthesis and functionalization of the tricyclo[3.2.1.0²⁷]octane scaffold.
| Metal/Reagent | Application | Reaction Type | Reference |
|---|---|---|---|
| Palladium | Synthesis of tricyclo[3.2.1.02,7]oct-3-enes | Sequential Sonogashira coupling and cycloaddition | researchgate.net |
| Organotin ((CH₃)₃Sn) | Functionalization of tricyclo[3.2.1.02,7]oct-3-enes | Addition/Substitution | grafiati.com |
| Organomercury | Functionalization of related tricyclo-octanes | Methoxymercuration (on isomer) | thieme-connect.de |
Selective Functionalization Pathways to Generate Highly Functionalized Bicyclo[3.2.1]octane Derivatives from Tricyclo[3.2.1.02,7]octanes
The inherent strain of the cyclopropane ring within the tricyclo[3.2.1.02,7]octane system makes it a valuable precursor for the synthesis of highly functionalized bicyclo[3.2.1]octane derivatives through selective ring-opening reactions. researchgate.net This transformation is a key strategic step in the synthesis of several biologically active compounds and natural products. researchgate.netresearchgate.net
One common and effective method involves the selective fragmentation of a functionalized tricyclo[3.2.1.02,7]octane. For example, a base-catalyzed fragmentation of 4-substituted pentacyclo[4.3.0.02,4.03,8.05,7]nonan-9-ones (norsnoutanones) can furnish functionalized tricyclo[3.2.1.02,7]octene derivatives, which can then be further transformed. researchgate.net
Another powerful approach is the acid-catalyzed nucleophilic ring-opening of a cyclopropyl (B3062369) ketone. This strategy has been used to efficiently convert tricyclo[3.2.1.02,7]octane systems into bicyclo[3.2.1]octanes. The reaction proceeds rapidly upon treatment with various nucleophilic reagents in the presence of an acid catalyst, leading to the cleavage of the cyclopropane ring. researchgate.net This method is central to synthetic sequences starting from commercially available monoterpenes like carvone (B1668592), which are first converted to a tricyclo[3.2.1.02,7]octane intermediate before the cyclopropane ring is opened to yield the desired bicyclo[3.2.1]octane framework. researchgate.net
The tricyclo[3.2.1.02,7]octanone intermediates can also be elaborated through various classical organic reactions—such as Wittig olefination or reduction of the carbonyl group—prior to the ring-opening rearrangement, allowing for the synthesis of a diverse array of highly functionalized bicyclo[3.2.1]octane products. researchgate.net
Table 3: Ring-Opening Strategies for Bicyclo[3.2.1]octane Synthesis This table outlines different methods for the selective transformation of tricyclo[3.2.1.0²⁷]octanes into bicyclo[3.2.1]octane derivatives.
| Strategy | Description | Key Intermediates/Conditions | Reference |
|---|---|---|---|
| Fragmentation | Base-catalyzed fragmentation of related polycyclic ketones. | Norsnoutanone derivatives, base catalysis | researchgate.net |
| Nucleophilic Ring-Opening | Acid-catalyzed cleavage of the cyclopropane ring by a nucleophile. | Cyclopropyl ketone moiety, acid catalyst, various nucleophiles | researchgate.net |
| Rearrangement after Elaboration | Modification of the tricyclic core followed by rearrangement. | Wittig olefination, carbonyl reduction prior to ring-opening | researchgate.net |
Applications of Tricyclo 3.2.1.02,7 Octane in Complex Molecule Synthesis
Total Synthesis of Natural Products Featuring the Tricyclo[3.2.1.02,7]octane Core
The tricyclo[3.2.1.02,7]octane skeleton is a defining structural motif in several classes of diterpenoids. Synthetic chemists have devised elegant strategies to construct this core and elaborate it into these complex natural products.
The total synthesis of diterpenoids such as trachylobane (B13754726), ishwarane, beyerane, and atisane (B1241233) has been a significant area of research, with many synthetic routes hinging on the formation of the characteristic tricyclo[3.2.1.02,7]octane system.
Trachylobane: The pentacyclic diterpenoid trachylobane possesses a tricyclo[3.2.1.02,7]octane system. A total synthesis of (±)-trachylobane has been successfully described, which served to confirm the structure assigned to this natural product. cdnsciencepub.com One convenient method for the construction of the tricyclo[3.2.1.02,7]octane system in the context of trachylobane synthesis involves a homoallylic cyclization. rsc.org A third, more convenient synthesis of trachylobane has also been reported, highlighting the ongoing efforts to refine synthetic routes to this complex molecule. cdnsciencepub.com A bio-inspired, two-phase synthetic strategy has been employed to construct several ent-trachylobane diterpenoids. This approach involves a "cyclase phase" for carbon framework assembly and an "oxidase phase" for late-stage C-H oxidation, enabling access to multiple natural products and their analogs. nih.gov For instance, a thermal intramolecular Diels-Alder reaction of a suitable triene precursor at 175 °C can yield the tricyclo[3.2.1.02,7]octene core. nih.gov
Ishwarane: Ishwarane is a tetracyclic sesquiterpenoid that also contains the tricyclo[3.2.1.02,7]octane core. cdnsciencepub.comresearchgate.net Its total synthesis has been achieved, firmly establishing its molecular structure. cdnsciencepub.com One notable synthetic strategy involves a key carbon atom insertion reaction using carbon tetrabromide and methyllithium (B1224462) to form the tricyclo[3.2.1.02,7]octane ring system. rsc.orgrsc.org The cyclization of bicyclooctane systems provides another route to the tricyclo[3.2.1.02,7]octane system found in ishwarane. cdnsciencepub.com
Beyerane and Atisane: A unified synthetic approach has been developed that allows for the divergent synthesis of biogenetically related diterpenoids, including ent-kauranes, ent-trachylobanes, ent-beyerane, and ent-atisane, from a common intermediate. researchgate.net This strategy relies on a bioinspired nucleophilic cyclopropanation to generate the [3.2.1.02,7]-tricyclic core of ent-trachylobane. Subsequent regioselective fragmentation of the cyclopropane (B1198618) ring through nucleophilic attack and protonation can then furnish the ent-beyerane and ent-atisane skeletons. researchgate.net This approach underscores the versatility of the tricyclo[3.2.1.02,7]octane framework as a pivotal intermediate that can be selectively transformed into other complex polycyclic systems. The conversion is achieved through the regioselective reductive cleavage of the cyclopropane ring within the tricyclo[3.2.1.02,7]octane moiety after appropriate functional group modifications. researchgate.net
Table 1: Key Synthetic Strategies for Diterpenoids Featuring the Tricyclo[3.2.1.02,7]octane Core
| Natural Product | Key Synthetic Strategy | Precursor/Intermediate | Reference |
|---|---|---|---|
| Trachylobane | Homoallylic cyclization | Bicyclo[2.2.2]octane system | rsc.orgcdnsciencepub.com |
| Intramolecular Diels-Alder | Triene precursor | nih.gov | |
| Ishwarane | Carbon atom insertion | Not specified | rsc.orgrsc.org |
| Cyclization of bicyclooctane | Not specified | cdnsciencepub.com | |
| Beyerane | Regioselective cyclopropane fragmentation | Tricyclo[3.2.1.02,7]octane intermediate | researchgate.net |
| Atisane | Regioselective cyclopropane fragmentation | Tricyclo[3.2.1.02,7]octane intermediate | researchgate.net |
Utilization as Building Blocks and Precursors for the Synthesis of Terpenes and Other Polycyclic Compounds
The tricyclo[3.2.1.02,7]octane framework is not only a target in itself but also serves as a versatile building block for the synthesis of a broader range of terpenes and other polycyclic compounds. nih.gov The inherent strain within the cyclopropane ring of this system can be strategically released to drive the formation of other ring systems.
One of the more efficient methods for preparing the bicyclo[3.2.1]octane system, a common structural motif in many biologically active natural products, is based on the selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives. mdpi.comnih.gov The construction of the tricyclo[3.2.1.02,7]octane core can be achieved through methods such as intramolecular cyclopropanation of a double bond or a bicycloannulation of cyclic dienolates. mdpi.comnih.gov
For example, the commercially available monoterpene carvone (B1668592) can be efficiently converted into the tricyclo[3.2.1.02,7]octane system. This transformation often involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene intermediate, followed by further manipulations. mdpi.comnih.gov The resulting tricyclo[3.2.1.02,7]octane derivative can then undergo a cyclopropane ring-opening reaction to furnish highly functionalized enantiopure bicyclo[3.2.1]octane systems, which are valuable intermediates for the synthesis of more complex natural products. mdpi.comnih.gov
A divergent synthetic approach starting from carvone has been described to access the polycyclic skeletons of trachylobane, beyerane, atisane, and kaurane (B74193) diterpenes. A key trachylobane-type intermediate containing the tricyclo[3.2.1.02,7]octane core is first synthesized. The tetracyclic diterpene ring systems are then obtained from this intermediate through the regioselective reductive cleavage of the cyclopropane ring. researchgate.net
Table 2: Examples of Tricyclo[3.2.1.02,7]octane as a Synthetic Precursor
| Starting Material | Method to form Tricyclo[3.2.1.02,7]octane | Resulting Polycyclic System | Reference |
|---|---|---|---|
| Carvone | Intramolecular Diels-Alder of a 5-vinyl-1,3-cyclohexadiene | Bicyclo[3.2.1]octane | mdpi.comnih.gov |
| Carvone | IMDA and intramolecular diazo ketone cyclopropanation | Trachylobane, Beyerane, Atisane, Kaurane | researchgate.net |
General Synthetic Utility as a Rigid Scaffold in Advanced Organic Synthesis
The rigid, three-dimensional structure of the tricyclo[3.2.1.02,7]octane system makes it a valuable scaffold in advanced organic synthesis, extending beyond the realm of natural product synthesis. nih.gov This rigidity can be exploited to control the spatial orientation of functional groups, influencing the stereochemical outcome of reactions.
The synthesis of chiral tricyclo[3.2.1.02,7]octanes can be achieved through an efficient 3-exo-trig radical cyclization of either a bicyclo[3.2.1]oct-6-en-2-yl radical or a bicyclo[2.2.2]oct-5-en-2-yl radical. rsc.org This method provides access to enantiomerically pure tricyclic ketones, which can serve as chiral building blocks for further synthetic transformations.
Furthermore, functionalized tricyclo[3.2.1.02,7]octanes can be synthesized through cascade reactions. For instance, the reaction of kinetically controlled lithium dienolates with chiral α-bromo α,β-unsaturated esters can yield enantiomerically pure tricyclo[3.2.1.02,7]octanes. researchgate.net The "push-pull" substituted cyclopropane moiety of these products can be selectively opened to give bicyclo[3.2.1]octane derivatives. researchgate.net
The carbon-13 NMR spectra of tricyclo[3.2.1.02,7]octane and its derivatives have been studied to serve as model compounds. This data aids in the interpretation of the spectra of naturally occurring polycyclic terpenes that contain this structural unit, such as ishwarane and trachylobane derivatives. capes.gov.br
Table 3: Synthetic Methods and Applications of the Tricyclo[3.2.1.02,7]octane Scaffold
| Synthetic Method | Key Features | Application/Product | Reference |
|---|---|---|---|
| 3-exo-trig radical cyclization | Exclusive formation of the tricyclic system | Chiral tricyclo[3.2.1.02,7]octanones | rsc.org |
| Cascade reaction of lithium dienolates | High diastereoselectivity | Enantiomerically pure functionalized tricyclo[3.2.1.02,7]octanes | researchgate.net |
| Vinyl sulfone bicycloannulation | One-step synthesis from cyclohexenones | Tricyclo[3.2.1.02,7]octan-6-ones | acs.org |
Conclusion and Future Research Directions
Synthesis of Key Advancements in the Chemistry of Tricyclo[3.2.1.02,7]octane
The strained, polycyclic framework of tricyclo[3.2.1.02,7]octane has presented a compelling target for synthetic organic chemists, leading to the development of several innovative methodologies for its construction. A significant advancement lies in the use of radical cyclization reactions. An efficient 3-exo-trig radical cyclization of a bicyclo[3.2.1]oct-6-en-2-yl radical or a bicyclo[2.2.2]oct-5-en-2-yl radical has been demonstrated to produce the tricyclo[3.2.1.02,7]octane skeleton exclusively. rsc.org This method involves generating the radical species from corresponding homoallyl bromides using tributyltin hydride and AIBN, which then cyclize to form the desired tricyclic ketones. rsc.org
Cascade reactions have also emerged as a powerful strategy for the rapid assembly of this complex scaffold. One such approach utilizes readily available propargylic alcohols and FSO₂Cl as a fluorosulfonyl radical precursor. acs.org This one-pot, two-step sequence proceeds through a proposed cascade of radical hydro-fluorosulfonylation, dehydration, and a double Diels–Alder reaction to construct FSO₂-functionalized tricyclo[3.2.1.02,7]octanes, which are valuable for further derivatization. acs.org
Furthermore, intramolecular cycloadditions and cyclopropanations have proven effective. The commercially available monoterpene carvone (B1668592) has been successfully converted into the tricyclo[3.2.1.02,7]octane system. researchgate.net A key step in this transformation is an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene intermediate. researchgate.net Another key strategy is the bioinspired nucleophilic cyclopropanation, which generates the tricyclo[3.2.1.02,7]octane core and has been applied to the total synthesis of the diterpenoid trachylobane (B13754726). researchgate.net Similarly, a convenient and efficient method for constructing the tricyclo[3.2.1.02,7]octane system involves a homoallylic cyclization, which has also been applied to a simplified synthesis of trachylobane. rsc.org
Anionically induced domino reactions represent another sophisticated approach. The reaction of kinetically controlled lithium dienolates with chiral α-bromo α,β-unsaturated esters or α-chloro-α,β-unsaturated esters can yield highly functionalized, enantiomerically pure tricyclo[3.2.1.02,7]octanes. researchgate.net This cascade involves consecutive Michael additions followed by a γ-elimination to form the "push-pull" substituted cyclopropane (B1198618) moiety characteristic of the tricyclic system. researchgate.net
| Synthetic Method | Precursors | Key Features | Product Type |
| 3-exo-trig Radical Cyclization | Bicyclo[3.2.1]octenyl or Bicyclo[2.2.2]octenyl bromides | Exclusive formation of the tricyclic system via radical cyclization. rsc.org | Tricyclic ketones rsc.org |
| Radical Fluorosulfonylation/Double Diels-Alder | Propargylic alcohols, FSO₂Cl | One-pot, two-step cascade reaction. acs.org | FSO₂-functionalized tricyclooctanes acs.org |
| Intramolecular Diels-Alder | 5-vinyl-1,3-cyclohexadiene (from Carvone) | Utilizes a chiral starting material for enantiopure products. researchgate.net | Functionalised tricyclo[3.2.1.02,7]octane derivatives researchgate.net |
| Nucleophilic Cyclopropanation | Bicyclo[3.2.1]octane moiety | Bioinspired approach used in natural product synthesis. researchgate.net | ent-trachylobane core researchgate.net |
| Anionically Induced Domino Reaction | Lithium dienolates, chiral α-halo-α,β-unsaturated esters | Cascade of Michael additions and γ-elimination; provides enantiopure products. researchgate.net | Functionalized tricyclo[3.2.1.02,7]octanes researchgate.net |
Remaining Challenges and Open Questions in the Synthetic and Mechanistic Chemistry of Tricyclo[3.2.1.02,7]octane
Despite the synthetic advancements, significant challenges and unanswered questions remain in the chemistry of tricyclo[3.2.1.02,7]octane. The inherent ring strain of this polycyclic system profoundly influences its reactivity, often leading to complex reaction pathways and rearrangements that are difficult to predict and control. lookchem.comontosight.ai Understanding and controlling the reactivity of this strained framework is a central challenge. lookchem.com
A major hurdle is achieving complete stereoselectivity, particularly in complex cascade reactions. For instance, while the reaction of lithium dienolates with certain chiral α-bromo α,β-unsaturated esters can produce a single diastereomer, other similar esters yield mixtures of diastereomers with only moderate diastereomeric excess. researchgate.net The factors governing this stereochemical outcome are not fully understood, complicating the synthesis of specific, enantiomerically pure isomers. The stereochemical aspects of cyclization from bicyclooctane systems to the tricyclooctane core are complex and require careful consideration. researchgate.net
Mechanistically, many of the transformations are intricate and not fully elucidated. The proposed cascade sequence for the radical fluorosulfonylation/double Diels-Alder reaction, for example, highlights the complexity of the mechanistic pathways involved in forming the tricyclic core. acs.org Similarly, the behavior of the tricyclo[3.2.1.02,7]octane system in carbonium ion reactions is of interest. lookchem.com The rigid structure restricts orbital alignment, which could hinder rearrangements that are common in less constrained systems like norbornyl cations. lookchem.com However, the potential relief of ring strain could also drive such reactions. lookchem.com Fully understanding the interplay between electronic effects and strain relief in reactive intermediates remains an open area of investigation.
Furthermore, the generality of some synthetic methods needs to be expanded. While several elegant syntheses of the core structure and its application to natural products like trachylobane exist, the development of robust and versatile methods for introducing a wide variety of functional groups at specific positions on the tricyclic scaffold is still an ongoing challenge. researchgate.netrsc.org This limits the ability to systematically explore the structure-activity relationships of its derivatives.
Emerging Trends and Potential Future Research Directions in the Field of Tricyclo[3.2.1.02,7]octane Chemistry and its Applications
The chemistry of tricyclo[3.2.1.02,7]octane is poised for significant growth, with several emerging trends pointing toward future research directions. A dominant trend is the continued development of sophisticated cascade or domino reactions to assemble the complex carbocyclic core in a single step. acs.orgresearchgate.net Future research will likely focus on designing new cascade sequences that offer even greater efficiency and stereocontrol, potentially using organocatalysis or photoredox catalysis to initiate the transformations under milder conditions.
A major future direction is the expanded use of the tricyclo[3.2.1.02,7]octane framework as a versatile building block in the synthesis of complex natural products and biologically active molecules. researchgate.netsmolecule.com Its rigid, three-dimensional structure is a desirable feature for scaffolds in medicinal chemistry. The successful application in the synthesis of the diterpenoid trachylobane serves as a strong precedent. researchgate.netrsc.org Future work will likely involve the synthesis of a diverse library of functionalized tricyclo[3.2.1.02,7]octane derivatives for biological screening.
The unique structural and electronic properties stemming from the strained ring system also suggest potential applications in materials science. ontosight.aiontosight.ai Research could explore the incorporation of this rigid scaffold into polymers or molecular crystals to control material properties. The functionalized derivatives, such as the FSO₂-containing products, bear multiple reactive sites that are ideal for post-synthetic modifications, opening avenues for creating novel materials. acs.org
Further exploration of the fundamental reactivity of this strained system is also a key future direction. lookchem.com Detailed computational and experimental studies are needed to fully map the potential energy surfaces of its reactive intermediates and to understand the mechanisms of its unique rearrangements. researchgate.net This knowledge will be critical for designing new reactions and for rationally planning the synthesis of complex target molecules containing this unique tricyclic motif. kisti.re.kr
Q & A
Q. What are the common synthetic routes for tricyclo[3.2.1.0²,⁷]octane derivatives, and how do reaction conditions influence product distribution?
Tricyclo[3.2.1.0²,⁷]octane derivatives are typically synthesized via strain-driven reactions or reductive processes. For example:
- Sodium-mediated reductive isomerization of chlorinated precursors (e.g., ezo-2-chlorotricyclo[3.2.1.0³,⁶]octane) yields hydrocarbons like bicyclo[3.2.1]octene-2 (71%) and tetracyclo[3.3.0.0²,⁷.0⁴,⁶]octane (3%) under controlled conditions .
- Thermal reaction cascades involving electrocyclic rearrangements and Diels-Alder reactions can construct the tricyclic core from cyclobutene carbonates .
Methodological guidance : Optimize reaction parameters (temperature, solvent, catalyst) using factorial design principles to isolate intermediates and characterize products via GC-MS and NMR .
Q. How can researchers structurally characterize tricyclo[3.2.1.0²,⁷]octane derivatives?
Key techniques include:
- NMR spectroscopy : High-resolution ¹H/¹³C NMR identifies unique proton environments (e.g., broadened singlets at specific δ values) and confirms symmetry, as seen in tricyclo[3.3.0.0²,⁸]octane derivatives .
- Computational modeling : Density functional theory (DFT) predicts bond angles, strain energy, and reactivity trends, validated against experimental data .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in product yields under varying catalytic conditions?
Discrepancies arise from competing pathways. For instance:
- Platinum-catalyzed hydrogenolysis of strained bonds in tricyclo[3.2.1.0²,⁷]octane derivatives selectively cleaves transannular cyclopropane bonds (e.g., C-2–C-4 in bicyclo[2.1.0]pentane moieties), yielding tricyclo[3.3.0.0²,⁸]octane with D₂ symmetry .
- Sodium-mediated reductions favor radical intermediates, leading to mixtures of bicyclic and tetracyclic byproducts; isotopic labeling or kinetic studies can clarify bifurcation points .
Resolution strategy : Use kinetic isotope effects (KIEs) and in situ spectroscopic monitoring to map reaction coordinates .
Q. How do stereoelectronic effects govern stereochemical outcomes in tricyclo[3.2.1.0²,⁷]octane functionalization?
The rigid cage structure imposes steric constraints:
- Electrophilic additions (e.g., epoxidation) occur regioselectively at less hindered positions. For example, m-CPBA oxidation of 4,7-dioxatricyclo derivatives forms oxirane 19 exclusively, avoiding competing hydroxylation .
- Cyclopropane ring-opening in carvone-derived systems proceeds via torquoselectivity, dictated by orbital alignment during electrocyclic steps .
Experimental design : Employ chiral auxiliaries or asymmetric catalysis to probe enantioselectivity, supported by molecular dynamics simulations .
Q. What strategies address data contradictions in computational vs. experimental strain energy measurements?
Discrepancies may stem from:
- Inaccurate force fields in molecular mechanics models, which underestimate angle strain in fused rings. Validate with hybrid DFT/molecular mechanics (QM/MM) approaches .
- Solvent effects : Implicit solvent models often fail to capture hydrogen bonding in polar media. Use explicit solvent MD simulations for aqueous systems .
Best practice : Cross-validate computational predictions with calorimetric data (e.g., heat of combustion) for tricyclo[3.2.1.0²,⁷]octane derivatives .
Methodological Frameworks
Q. How can researchers design experiments to optimize tricyclo[3.2.1.0²,⁷]octane synthesis?
- Factorial design : Systematically vary factors (catalyst loading, temperature, solvent polarity) to identify interactions affecting yield and selectivity .
- Retrosynthetic analysis : Leverage AI-powered tools (e.g., Reaxys, Pistachio) to propose feasible routes from commercially available precursors like carvone .
Q. What literature review strategies ensure comprehensive coverage of tricyclo[3.2.1.0²,⁷]octane research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
